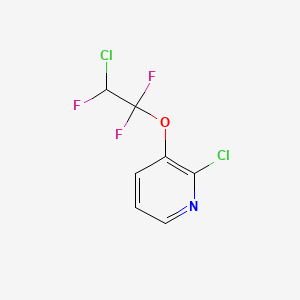

2-chloro-3-(2-chloro-1,1,2-trifluoroethoxy)pyridine

Description

Properties

IUPAC Name |

2-chloro-3-(2-chloro-1,1,2-trifluoroethoxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F3NO/c8-5-4(2-1-3-13-5)14-7(11,12)6(9)10/h1-3,6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMZMGNKYGJOGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)OC(C(F)Cl)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F3NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.01 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Comparison of Etherification Conditions

Reductive Dechlorination of Polyhalogenated Precursors

Patent CN112159350A describes the reductive dechlorination of 2,3,6-trichloro-5-trifluoromethylpyridine using hydrogen and a palladium catalyst in methanol, achieving >95% conversion. While this method targets trifluoromethyl-substituted pyridines, its principles apply to ethoxy analogs. A hypothetical route involves starting with 2,3,6-trichloro-5-(2-chloro-1,1,2-trifluoroethoxy)pyridine, selectively removing chlorines at positions 5 and 6 via hydrogenation. However, the synthesis of such a polyhalogenated precursor remains unexplored in literature.

Sequential Halogenation and Functionalization

A modular approach involves first introducing the trifluoroethoxy group, followed by chlorination. For instance, 3-(1,1,2-trifluoroethoxy)-2-chloropyridine can be chlorinated at the ethoxy group’s 2-position using sulfuryl chloride (SO2Cl2) or Cl2 gas. This method mirrors the chlorination of pyridinesulfonamides, where gaseous chlorine is introduced at 0°C to minimize side reactions. The electron-deficient nature of the trifluoroethoxy group directs chlorination to the β-position of the ethoxy chain, though competing ring chlorination necessitates careful monitoring.

Challenges and Optimization Strategies

Selectivity in Chlorination Reactions

The electron-withdrawing trifluoromethyl group reduces the nucleophilicity of the ethoxy chain, complicating direct chlorination. Radical chlorination using azobisisobutyronitrile (AIBN) as an initiator may enhance selectivity, as demonstrated in fluorinated ether syntheses.

Solvent and Catalyst Systems

Palladium on activated carbon, as used in dechlorination reactions, could facilitate hydrogenolysis of undesired chloro substituents. Methanol and ethanol emerge as preferred solvents due to their ability to stabilize ionic intermediates and dissolve halogenated substrates .

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-(2-chloro-1,1,2-trifluoroethoxy)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

Agricultural Chemistry

One of the primary applications of 2-chloro-3-(2-chloro-1,1,2-trifluoroethoxy)pyridine is in the development of pesticides . Research indicates that compounds containing trifluoroethoxy groups demonstrate significant fungicidal activity. A study highlighted that this specific compound was synthesized and tested for its effectiveness against various fungal pathogens, showing promising results in bioassays . The incorporation of fluorinated groups often enhances the lipophilicity and stability of pesticide formulations, making them more effective in agricultural settings.

| Pesticide Activity | Fungal Pathogen | Effectiveness |

|---|---|---|

| Fungicidal | Various species | High |

Pharmaceutical Development

In the pharmaceutical industry, derivatives of pyridine are frequently explored for their potential as therapeutic agents . The unique electronic properties imparted by the trifluoroethoxy group can influence the pharmacokinetics and pharmacodynamics of drug candidates. Research has indicated that similar compounds exhibit anti-inflammatory and analgesic properties, suggesting that this compound could be investigated further for medicinal applications .

Material Science

The compound's unique structure may also find applications in material science , particularly in the development of advanced materials such as coatings or polymers that require specific chemical resistance or durability. Fluorinated compounds are known for their hydrophobic properties, which can be beneficial in creating water-repellent surfaces.

Case Studies

Several studies have documented the synthesis and application of this compound:

- Synthesis and Characterization : The compound was synthesized through a reaction involving 2-chloro-3-hydroxypyridine and 2-chloro-1,1,1-trifluoroethane. Characterization techniques such as NMR and X-ray diffraction confirmed its structure .

- Bioassays for Fungicidal Activity : In a controlled study, the compound was tested against various fungal strains. Results indicated a significant reduction in fungal growth at specific concentrations, confirming its efficacy as a fungicide .

Mechanism of Action

The mechanism of action of 2-chloro-3-(2-chloro-1,1,2-trifluoroethoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoroethoxy group enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its desired effects in biological systems .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyridine Derivatives

The following table summarizes key structural and physicochemical differences between 2-chloro-3-(2-chloro-1,1,2-trifluoroethoxy)pyridine and related pyridine compounds:

Key Observations:

- Steric Considerations : Bulky substituents, as seen in the silyl-protected derivative (CAS 1186311-19-2), reduce reactivity compared to the target compound, which retains a smaller ethoxy group .

- Thermodynamic Properties : While direct data for the target compound is unavailable, 3-bromopyridine (CAS 626-55-1) exhibits a vaporization enthalpy of 52.1 kJ/mol, suggesting that halogenated pyridines generally require significant energy for phase transitions .

Comparison with Halogenated Non-Pyridine Compounds

Halogenated furanones and aliphatic compounds (e.g., EMX, BMX-3 from ) share structural motifs with the target compound but differ in core reactivity:

Key Differences:

- Toxicity: Halogenated furanones like EMX are mutagenic, whereas pyridine derivatives’ toxicity profiles are less documented but may depend on metabolic pathways .

- Thermodynamics : The propane derivative (CAS 65064-83-7) has lower vaporization enthalpy than brominated pyridines, reflecting weaker intermolecular forces in aliphatic vs. aromatic systems .

Biological Activity

2-Chloro-3-(2-chloro-1,1,2-trifluoroethoxy)pyridine is a compound characterized by the presence of chlorine and trifluoroethoxy groups on a pyridine ring. This unique structure influences its biological activity and potential applications in various fields, including medicinal chemistry and agrochemicals.

- IUPAC Name : this compound

- Molecular Formula : C7H5Cl2F3NO

- CAS Number : 2803865-23-6

- Molecular Weight : 227.03 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-3-hydroxypyridine with 2-chloro-1,1,2-trifluoroethanol in the presence of a base like potassium carbonate. The process is usually carried out under reflux conditions to enhance yield and purity .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoroethoxy group enhances binding affinity and selectivity towards these targets, modulating various biochemical pathways. This property makes it valuable in drug development and biochemical studies .

Pharmacological Profiles

Research indicates that compounds with similar structures often exhibit significant pharmacological activities. For instance, trifluoromethyl-containing compounds have been shown to improve potency in inhibiting specific biological pathways. This is particularly relevant in the development of drugs targeting neurotransmitter uptake and enzyme inhibition .

Table 1: Comparison of Biological Activities of Related Compounds

Case Study 1: Antifungal Activity

A study examined the antifungal properties of pyridine derivatives, including those with trifluoromethyl groups. The results indicated that modifications on the pyridine ring significantly influenced antifungal efficacy. The study highlighted that compounds similar to this compound showed promising results against various fungal strains due to their mechanism of action targeting fungal cell membranes .

Case Study 2: Drug Development

In drug development research, derivatives of pyridine have been explored for their ability to inhibit specific enzymes involved in metabolic pathways. The incorporation of trifluoromethyl groups has been noted to enhance the potency of inhibitors targeting reverse transcriptase enzymes, crucial for antiviral drug development .

Q & A

Basic: What are the common synthetic routes for preparing 2-chloro-3-(2-chloro-1,1,2-trifluoroethoxy)pyridine, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis of halogenated pyridine derivatives typically involves halogenation or halogen-exchange reactions. For example, 2-chloro-3-(trifluoromethyl)pyridine is synthesized via high-temperature catalytic vapor-phase chlorination of β-picoline, with halogen exchange yielding trifluoromethyl groups . To optimize yields:

- Temperature control : Elevated temperatures (e.g., 300–400°C) enhance reactivity but require precise control to avoid decomposition.

- Catalyst selection : Lewis acids (e.g., AlCl₃) improve electrophilic substitution in pyridine rings .

- Byproduct minimization : Gas chromatography-mass spectrometry (GC-MS) can identify minor byproducts (e.g., 2-chloro-5-trifluoromethylpyridine), guiding adjustments in stoichiometry or reaction time .

Advanced: How can researchers resolve discrepancies in crystallographic data for halogenated pyridine derivatives?

Answer:

Discrepancies in crystallographic data often arise from disordered halogen atoms or lattice imperfections. Methodological approaches include:

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···F contacts) to validate packing arrangements .

- Software tools : ORTEP-3 with a graphical interface refines thermal ellipsoids and resolves atomic positional conflicts .

- Cross-referencing : Compare data with the Cambridge Structural Database (CCDC entries, e.g., CCDC-2121961) to confirm bond lengths and angles .

Basic: What spectroscopic techniques are most effective for characterizing the substituents in this compound?

Answer:

- NMR spectroscopy :

- IR spectroscopy : C–Cl stretches (550–650 cm⁻¹) and C–F stretches (1100–1200 cm⁻¹) confirm halogen presence .

Advanced: What strategies are recommended for suppressing byproducts during the synthesis of halogenated pyridines?

Answer:

- Reagent purity : Impurities in starting materials (e.g., β-picoline) can lead to side reactions; rigorous distillation is critical .

- Stepwise halogenation : Sequential introduction of chloro and trifluoroethoxy groups reduces competing reactions .

- In situ monitoring : High-performance liquid chromatography (HPLC) tracks intermediate formation, enabling real-time adjustments .

Basic: How can researchers determine the thermodynamic stability of this compound?

Answer:

- Differential Scanning Calorimetry (DSC) : Measures melting points and phase transitions (e.g., sublimation enthalpy ΔsubH) .

- Vapor pressure measurements : Static or effusion methods quantify volatility, relevant for storage and handling .

- Computational methods : Density Functional Theory (DFT) calculates Gibbs free energy and predicts decomposition pathways .

Advanced: What methodologies enable the evaluation of bioactivity in halogenated pyridine derivatives for agrochemical applications?

Answer:

- Structure-activity relationship (SAR) studies : Systematic substitution of chloro/trifluoroethoxy groups assesses pesticidal activity .

- Enzyme inhibition assays : Target enzymes (e.g., acetylcholinesterase) are tested with derivatives to quantify IC₅₀ values .

- Metabolite profiling : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies degradation products in soil or plant models .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure .

- Waste disposal : Halogenated waste must be segregated and treated via incineration to avoid environmental release .

- Storage : Store in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis .

Advanced: How can computational chemistry aid in designing novel derivatives of halogenated pyridines?

Answer:

- Molecular docking : Predicts binding affinities to target proteins (e.g., herbicide-binding sites in plants) .

- Quantum mechanical calculations : Assess electronic effects of substituents (e.g., electron-withdrawing CF₃ groups on ring reactivity) .

- Solubility prediction : COSMO-RS simulations estimate solubility in organic solvents, guiding formulation studies .

Basic: What are the key challenges in scaling up laboratory-scale synthesis of halogenated pyridines?

Answer:

- Heat dissipation : Exothermic halogenation reactions require jacketed reactors or flow chemistry setups .

- Purification : Distillation or recrystallization must be optimized to maintain purity >95% .

- Regulatory compliance : Ensure adherence to REACH regulations for halogenated compounds .

Advanced: How can researchers address contradictory data in published synthetic yields for similar pyridine derivatives?

Answer:

- Meta-analysis : Compare reaction parameters (e.g., solvent polarity, catalyst loading) across studies to identify outliers .

- Reproducibility trials : Replicate experiments with controlled variables (e.g., anhydrous conditions for moisture-sensitive steps) .

- Error analysis : Use statistical tools (e.g., RSD%) to quantify variability in reported yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.